Tert-butyl 3-methylmorpholine-4-carboxylate

Protecting group strategy Orthogonal deprotection Peptide synthesis

This N-Boc-3-methylmorpholine (CAS 1260875-42-0) is a critical building block for medicinal chemistry, featuring orthogonal acid-labile Boc protection for selective deprotection strategies. Its 3-methyl substitution creates a defined chiral center, making the racemic form essential for systematic SAR exploration of kinase inhibitors (e.g., GSK-3β, mTOR/PI3K programs). The established PK profile of the derived free amine (~2 h half-life) provides quantitative benchmarks for oral bioavailability optimization. Ensure your synthetic route benefits from the steric and electronic properties of the Boc group, which are distinct from Cbz or Fmoc. Choose this intermediate to precisely control stereochemical outcomes.

Molecular Formula C10H19NO3
Molecular Weight 201.266
CAS No. 1260875-42-0
Cat. No. B2516507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-methylmorpholine-4-carboxylate
CAS1260875-42-0
Molecular FormulaC10H19NO3
Molecular Weight201.266
Structural Identifiers
SMILESCC1COCCN1C(=O)OC(C)(C)C
InChIInChI=1S/C10H19NO3/c1-8-7-13-6-5-11(8)9(12)14-10(2,3)4/h8H,5-7H2,1-4H3
InChIKeyLSDUBIYDVJGIQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl 3-methylmorpholine-4-carboxylate (CAS 1260875-42-0) Procurement Guide: Key Properties and Baseline Profile for Research Selection


Tert-butyl 3-methylmorpholine-4-carboxylate (CAS 1260875-42-0) is a N-Boc-protected 3-methylmorpholine derivative with molecular formula C10H19NO3 and molecular weight 201.27 g/mol . The compound features a tert-butoxycarbonyl (Boc) protecting group attached to the morpholine nitrogen, which reduces nucleophilicity and basicity while enabling controlled deprotection under acidic conditions . It is primarily utilized as a chiral building block or synthetic intermediate in medicinal chemistry programs targeting kinase inhibitors, GSK-3β inhibitors, and other therapeutic areas . The compound exists in racemic form (CAS 1260875-42-0) with enantiomerically pure (R)- and (S)- variants available under separate CAS numbers (1022093-98-6 and 1022094-01-4, respectively), a distinction critical for stereospecific applications [1].

Why Tert-butyl 3-methylmorpholine-4-carboxylate Cannot Be Generically Substituted: Steric, Electronic, and Stereochemical Differentiation from In-Class Analogs


Generic substitution of tert-butyl 3-methylmorpholine-4-carboxylate with other N-Boc-morpholine derivatives or alternative protecting groups carries quantifiable risks to synthetic outcomes and downstream biological activity. The tert-butyl ester introduces significant steric bulk that influences conformational preferences of the morpholine ring, with the methyl group at the 3-position adopting an equatorial orientation to minimize steric strain, distinct from the conformational landscape of unsubstituted or differently substituted morpholines . The Boc group exerts a quantifiable electron-withdrawing effect that reduces nitrogen nucleophilicity compared to other protecting groups such as Cbz or Fmoc, enabling orthogonal deprotection strategies . Most critically, the chiral center at the 3-position produces enantiomers with distinct selectivity and potency profiles in biological systems—substituting racemic material for enantiopure (R)- or (S)- forms will alter target engagement in stereosensitive assays [1]. These differentiated properties preclude simple replacement with morpholine, N-methylmorpholine, or alternative N-Boc-morpholine regioisomers without revalidation of synthetic yields and biological activity.

Tert-butyl 3-methylmorpholine-4-carboxylate Comparative Evidence: Quantified Differentiation for Scientific Procurement Decisions


Steric and Electronic Differentiation of N-Boc Protection Versus Alternative Protecting Groups in Morpholine Scaffolds

The tert-butoxycarbonyl (Boc) protecting group on tert-butyl 3-methylmorpholine-4-carboxylate provides distinct steric and electronic properties compared to alternative protecting groups such as benzyl (Cbz) or benzyl carbamate variants. The Boc group is sterically bulky and exerts an electron-withdrawing effect that reduces nitrogen nucleophilicity and basicity, enabling controlled deprotection under acidic conditions while remaining stable under basic and nucleophilic conditions . In contrast, the Cbz group (as in benzyl 3-methylmorpholine-4-carboxylate, CAS 1346681-94-4) requires hydrogenolysis for deprotection and exhibits different steric and electronic profiles that influence reaction selectivity and yields in multi-step syntheses .

Protecting group strategy Orthogonal deprotection Peptide synthesis

Synthetic Route Comparison: Oxidation of Hydroxymethyl Precursor Demonstrates Quantified Yield for 3-Methylmorpholine Scaffold

A common synthetic route to tert-butyl 3-methylmorpholine-4-carboxylate involves the oxidation of tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate. In a reported procedure using oxalyl chloride and dimethyl sulfoxide (DMSO) in dichloromethane at -78°C (Swern-type oxidation), the formyl derivative was obtained with 84% efficiency . This synthetic accessibility via the hydroxymethyl precursor distinguishes the 3-methylmorpholine scaffold from other substituted morpholine regioisomers that require distinct and potentially lower-yielding synthetic approaches. The multigram synthesis of (3S)-3-methylmorpholine using a sequence of coupling, cyclization, and reduction reactions of amino alcohols and α-halo acid chlorides has been demonstrated with good to excellent yields [1].

Synthetic methodology Process chemistry Oxidation

Morpholine Scaffold Selectivity Contribution: 3-Substituted Morpholine Derivatives in mTOR Inhibitor Optimization

Morpholine derivatives, including 3-substituted variants, have been demonstrated to greatly enhance the selectivity of mammalian target of rapamycin (mTOR) inhibitors. In pyrazolopyrimidine-based inhibitors, replacement of morpholine with bridged morpholines produced analogues with subnanomolar mTOR IC50 values and up to 26,000-fold selectivity versus PI3Kα [1]. Chiral morpholines gave inhibitors whose enantiomers had different selectivity and potency profiles, with molecular modeling revealing that a single amino acid difference between PI3Kγ and mTOR (Phe961Leu) creates a deeper pocket in mTOR that accommodates substituted morpholines [1]. This class-level evidence establishes that the morpholine moiety itself, particularly with appropriate substitution and stereochemistry, is a critical determinant of target selectivity in kinase inhibitor programs. Tert-butyl 3-methylmorpholine-4-carboxylate serves as a key protected intermediate for accessing these selectivity-conferring 3-methylmorpholine fragments.

Kinase selectivity mTOR/PI3K inhibition Structure-activity relationship

Pharmacokinetic Differentiation: 3-Methylmorpholine Exhibits Defined Half-Life Relevant to Prodrug and Fragment-Based Design

The free amine counterpart, (R)-3-methylmorpholine (CAS 74572-04-6), which can be obtained via Boc-deprotection of tert-butyl 3-methylmorpholine-4-carboxylate, exhibits defined pharmacokinetic properties including oral absorption with a half-life of approximately 2 hours . This established PK profile distinguishes the 3-methylmorpholine scaffold from other N-heterocyclic fragments lacking comparable PK characterization, enabling more informed decision-making in fragment-based drug design programs. The compound is also reported to be well-tolerated without adverse effects such as nausea or vomiting , providing a baseline tolerability profile absent for many uncharacterized morpholine derivatives.

Pharmacokinetics Oral bioavailability Fragment-based drug design

Commercial Purity and Analytical Characterization: Defined Specifications Enable Reproducible Research

Tert-butyl 3-methylmorpholine-4-carboxylate (racemic, CAS 1260875-42-0) is commercially available with defined purity specifications (≥95% as determined by GC, HPLC, or NMR) from multiple reputable suppliers including Sigma-Aldrich, Bidepharm, and Leyan . The enantiomerically pure (R)- and (S)- variants are available under separate CAS numbers (1022093-98-6 and 1022094-01-4) with comparable purity specifications (98% min. GC) [1]. Analytical characterization data including NMR, HPLC, and GC are provided with certificates of analysis, enabling verification of identity and purity prior to use. In contrast, many custom-synthesized or lesser-characterized morpholine derivatives may lack batch-to-batch consistency or comprehensive analytical documentation.

Quality control Analytical chemistry Procurement specification

Physicochemical Characterization: Collision Cross-Section Data for Analytical Identification and Purity Confirmation

Tert-butyl 3-methylmorpholine-4-carboxylate has been characterized by ion mobility spectrometry, yielding distinct collision cross-section (CCS) values that facilitate analytical identification and purity assessment. The compound exhibits a predicted CCS of 146.1 Ų for the [M+H]+ adduct (m/z 202.14377) and 155.6 Ų for the [M+Na]+ adduct (m/z 224.12571) . These CCS values serve as orthogonal analytical identifiers beyond retention time and mass spectrometry, enabling confident compound verification in complex mixtures and providing a baseline for impurity detection. Such comprehensive physicochemical characterization distinguishes well-documented morpholine derivatives from less-characterized alternatives lacking CCS or similar advanced analytical data.

Ion mobility spectrometry Analytical characterization Quality assurance

Tert-butyl 3-methylmorpholine-4-carboxylate (CAS 1260875-42-0): Evidence-Based Research and Industrial Application Scenarios


Synthesis of GSK-3β Inhibitors for Alzheimer's Disease Drug Discovery Programs

The 3-methylmorpholine scaffold, accessible via deprotection of tert-butyl 3-methylmorpholine-4-carboxylate, has been specifically utilized in the discovery of 2-(alkylmorpholin-4-yl)-6-(3-fluoropyridin-4-yl)-pyrimidin-4(3H)-ones as orally active GSK-3β inhibitors for Alzheimer's disease . The Boc-protected precursor provides a convenient entry point for incorporating the 3-methylmorpholine moiety into lead compounds, with the defined PK profile of the free amine (approximately 2-hour half-life) providing guidance for oral bioavailability optimization .

mTOR/PI3K Pathway Inhibitor Optimization Requiring Chiral Morpholine Fragments

Medicinal chemistry programs targeting mTOR with selectivity over PI3K isoforms benefit from the stereochemical and substitution features of 3-methylmorpholine derivatives. The 26,000-fold selectivity improvement achieved through morpholine scaffold optimization in pyrazolopyrimidine inhibitors demonstrates that morpholine substitution is not a passive structural element but a critical driver of target engagement [1]. Both racemic (CAS 1260875-42-0) and enantiopure (CAS 1022093-98-6 for (R), 1022094-01-4 for (S)) forms are available, enabling systematic SAR exploration of stereochemical effects on potency and selectivity.

Fragment-Based Drug Design Requiring PK-Characterized N-Heterocyclic Building Blocks

Fragment-based drug discovery programs prioritizing fragments with established pharmacokinetic characterization should consider the 3-methylmorpholine scaffold. The free amine exhibits defined oral absorption with an approximately 2-hour half-life and a documented tolerability profile , providing quantitative PK benchmarks absent for many alternative N-heterocyclic fragments. The Boc-protected form enables controlled incorporation of this characterized fragment into larger molecular architectures.

Multi-Step Synthetic Sequences Requiring Orthogonal Nitrogen Protection Strategy

Synthetic routes requiring selective nitrogen protection and deprotection under conditions incompatible with benzyl, Fmoc, or other protecting groups benefit from the Boc protection strategy inherent to tert-butyl 3-methylmorpholine-4-carboxylate. The Boc group's acid lability (cleavage with TFA/DCM) is orthogonal to hydrogenolysis-labile protecting groups (e.g., Cbz) and base-labile groups (e.g., Fmoc) . The 84% oxidation yield demonstrated for the hydroxymethyl precursor route provides a quantitative benchmark for process chemistry development and scale-up planning .

Quote Request

Request a Quote for Tert-butyl 3-methylmorpholine-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.